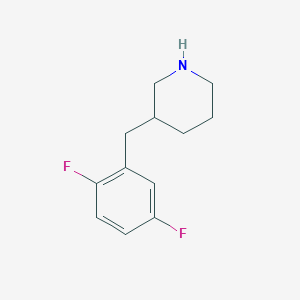
2-Amino-2-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMT , is a compound with an intriguing structure. It belongs to the imidazole family, which is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The presence of an amino group and a hydroxyl group makes AMT a versatile molecule with diverse applications.
Vorbereitungsmethoden
Synthetic Routes: AMT can be synthesized through several routes. One common method involves the reaction of 1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-amine with an appropriate alcohol (such as ethanol) under acidic conditions. The amino group in the triazole ring undergoes nucleophilic substitution, resulting in the formation of AMT.
Industrial Production: In industrial settings, AMT is produced via efficient and scalable processes. These methods often involve catalytic hydrogenation or other advanced techniques to achieve high yields.
Analyse Chemischer Reaktionen
AMT participates in various chemical reactions:
Oxidation: Undergoes oxidation to form corresponding oxides.
Reduction: Can be reduced to its amine derivative.
Substitution: The amino group can be substituted with other functional groups.
Condensation: Reacts with aldehydes or ketones to form imines.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts. Major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
AMT finds applications across disciplines:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
AMT’s mechanism of action involves binding to specific molecular targets. It may modulate enzyme activity, receptor signaling, or gene expression pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
AMT stands out due to its triazole-thiophene hybrid structure. Similar compounds include imidazoles, triazoles, and thiophenes, but AMT’s combination of features makes it unique.
Eigenschaften
Molekularformel |
C9H12N4OS |
|---|---|
Molekulargewicht |
224.29 g/mol |
IUPAC-Name |
2-amino-2-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C9H12N4OS/c1-13-9(6(10)5-14)11-8(12-13)7-3-2-4-15-7/h2-4,6,14H,5,10H2,1H3 |
InChI-Schlüssel |
GFSRRKHWNDMWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=N1)C2=CC=CS2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)

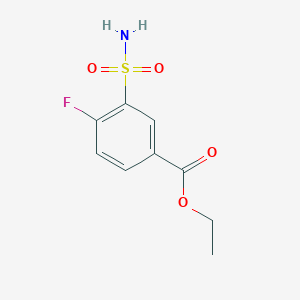
![3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)

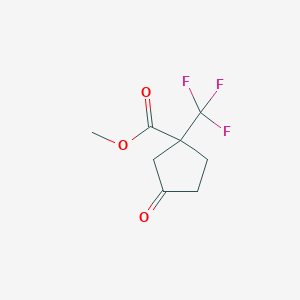

![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
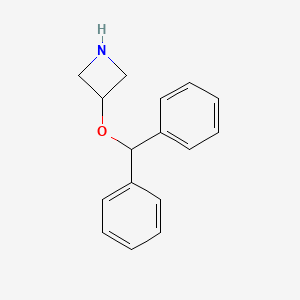
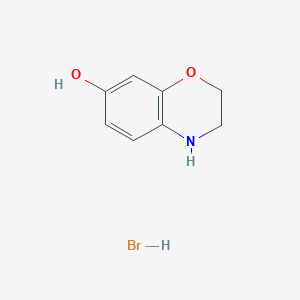
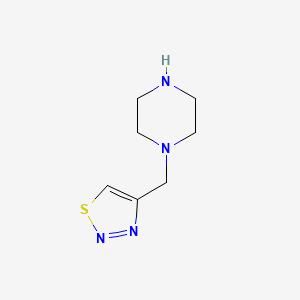
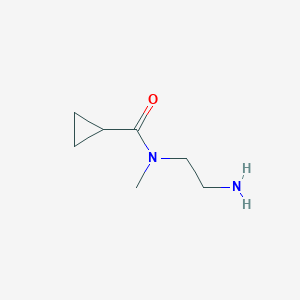
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
